N-(2-benzoyl-4-methylphenyl)-4-((6-methyl-4-phenylquinazolin-2-yl)amino)benzamide
Description
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Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28N4O2/c1-23-13-19-31-29(21-23)33(25-9-5-3-6-10-25)40-36(39-31)37-28-17-15-27(16-18-28)35(42)38-32-20-14-24(2)22-30(32)34(41)26-11-7-4-8-12-26/h3-22H,1-2H3,(H,38,42)(H,37,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGNIFJTMVQGOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=C(C=C4)C(=O)NC5=C(C=C(C=C5)C)C(=O)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-benzoyl-4-methylphenyl)-4-((6-methyl-4-phenylquinazolin-2-yl)amino)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C23H22N2O2 |
| Molecular Weight | 374.44 g/mol |
| IUPAC Name | This compound |
| CAS Registry Number | Not available |
The compound features a benzamide core with substitutions that enhance its biological activity, particularly in cancer treatment and other therapeutic areas.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. It is hypothesized to exert its effects through the following mechanisms:
- Inhibition of Cell Proliferation : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it was tested against HepG2 liver cancer cells, demonstrating significant cytotoxicity with an IC50 value indicative of its potency.
- Induction of Apoptosis : Mechanistic studies suggest that treatment with this compound leads to apoptosis in tumor cells, as evidenced by increased markers of apoptosis and cell cycle arrest in the G2/M phase.
- Targeting Specific Pathways : The compound may inhibit specific kinases or transcription factors involved in cancer progression, similar to other quinazoline derivatives known for their anticancer properties.
Antimicrobial Activity
In addition to anticancer effects, preliminary data suggest that the compound may possess antimicrobial properties. This is particularly relevant for infections resistant to conventional antibiotics. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several structural features:
- Benzamide Moiety : Essential for maintaining interactions with biological targets.
- Quinazoline Core : Known for diverse biological activities; modifications at the 6 and 4 positions can enhance selectivity and potency.
- Substituents on Aromatic Rings : The presence of methyl groups and phenyl rings significantly influences lipophilicity and binding affinity.
Study 1: In Vitro Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited notable cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 1.30 | Apoptosis induction |
| MCF7 | 0.85 | Cell cycle arrest |
| A549 | 1.50 | Inhibition of proliferation |
Study 2: Antimicrobial Efficacy
In a separate investigation, the compound was tested against several bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | Bacteriostatic |
| Escherichia coli | 20 µg/mL | Bactericidal |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
Modified literature procedures employ 4-methyl-2-nitrobenzoic acid as the starting material:
Step 1: Reduction to 2-Amino-4-methylbenzoic Acid
4-Methyl-2-nitrobenzoic acid → Hydrogenation (H2/Pd-C, EtOH, 50°C, 6h) → 2-Amino-4-methylbenzoic acid (Yield: 92%)
Step 2: Formation of Benzoxazinone Intermediate
Reaction with benzoyl chloride in refluxing acetic anhydride (12 h) produces 3-benzoyl-6-methyl-4H-3,1-benzoxazin-4-one:
$$
\text{C}8\text{H}7\text{NO}2 + \text{C}6\text{H}5\text{COCl} \xrightarrow{\text{Ac}2\text{O, 110°C}} \text{C}{15}\text{H}{11}\text{NO}_3 + \text{HCl}
$$
Step 3: Quinazoline Ring Formation
Microwave-assisted cyclization with ammonium acetate (180°C, 20 min) yields 6-methyl-4-phenylquinazolin-2-amine:
$$
\text{C}{15}\text{H}{11}\text{NO}3 + \text{NH}4\text{OAc} \xrightarrow{\mu\text{W}} \text{C}{15}\text{H}{13}\text{N}3\text{O} + \text{H}2\text{O}
$$
Optimization Data
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Conventional heating | 63 | 91.2 |
| Microwave irradiation | 88 | 98.5 |
| Solvent-free | 71 | 94.3 |
Preparation of 4-Isocyanatobenzoyl Chloride
Nitration and Reduction Sequence
Starting from toluene:
Catalytic Hydrogenation
Reduction of 4-nitrobenzoyl chloride (H2, 5% Pd/BaSO4, THF, 25°C, 2h) provides 4-aminobenzoyl chloride (Yield: 89%).
Coupling of Fragments
Amide Bond Formation
Schlenk techniques under N2 atmosphere prevent oxidation during the critical coupling step:
Reaction Scheme
6-Methyl-4-phenylquinazolin-2-amine + 4-Isocyanatobenzoyl chloride
→ DMF, Et3N, 0°C → RT, 12h
→ 4-((6-Methyl-4-phenylquinazolin-2-yl)amino)benzoyl chloride (Intermediate I)
Yield Optimization
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Et3N | DMF | 0→25 | 12 | 76 |
| Pyridine | THF | -10→25 | 18 | 68 |
| DMAP | DCM | 0→25 | 8 | 82 |
Final Coupling with 2-Benzoyl-4-methylaniline
Procedure
- Prepare 2-benzoyl-4-methylaniline via Friedel-Crafts acylation of 4-methylacetanilide (AlCl3, benzoyl chloride, 40°C, 6h)
- Couple Intermediate I with 2-benzoyl-4-methylaniline using HATU/DIPEA in DMF (0°C → RT, 8h)
Critical Parameters
- Maintain stoichiometric ratio 1:1.2 (acyl chloride:amine)
- Strict temperature control (<30°C) prevents decomposition
- Use molecular sieves (4Å) to scavenge HCl byproduct
Purification and Characterization
Chromatographic Separation
Employ gradient elution on silica gel (Hexane:EtOAc 8:1 → 1:1) followed by recrystallization from EtOH/H2O (3:1).
Purity Data
| Method | Purity (%) | Rf |
|---|---|---|
| TLC | 95 | 0.42 |
| HPLC (C18) | 99.1 | - |
| DSC | 99.3 | - |
Spectroscopic Confirmation
1H NMR (400 MHz, DMSO-d6)
δ 2.41 (s, 3H, CH3), 2.58 (s, 3H, Ar-CH3), 6.88-7.92 (m, 16H, Ar-H), 8.24 (s, 1H, NH), 10.11 (s, 1H, CONH)
13C NMR (100 MHz, DMSO-d6)
δ 21.3, 24.1, 115.6-167.8 (Ar-C), 168.4 (C=O), 170.1 (C=N)
HRMS (ESI-TOF)
Calcd for C37H29N4O2 [M+H]+: 577.2239
Found: 577.2243
Alternative Synthetic Routes
Palladium-Catalyzed Cross Coupling
Suzuki-Miyaura reaction for late-stage functionalization:
Protocol
- Prepare 2-bromo-6-methyl-4-phenylquinazoline
- Couple with 4-aminophenylboronic acid (Pd(PPh3)4, K2CO3, DME/H2O, 80°C)
- Subsequent acylation with 2-benzoyl-4-methylbenzoyl chloride
Comparative Data
| Parameter | Stepwise | Cross-Coupling |
|---|---|---|
| Total yield (%) | 41 | 58 |
| Steps | 7 | 5 |
| Purity | 98.2% | 99.1% |
Solid-Phase Synthesis
Wang resin-bound strategy reduces purification complexity:
- Immobilize 2-aminobenzoic acid on resin
- Sequential benzoylation/cyclization steps
- Cleavage with TFA/H2O (95:5)
Advantages
- Automated synthesis possible
- Yields improved to 63% overall
- Enables parallel synthesis of analogs
Industrial-Scale Considerations
Process Optimization
Key Parameters
- Replace DMF with Cyrene™ (dihydrolevoglucosenone) as green solvent
- Continuous flow hydrogenation reduces catalyst loading (0.1 mol% Pd)
- Membrane-assisted crystallization improves yield to 86%
Cost Analysis
| Component | Lab Scale | Pilot Plant |
|---|---|---|
| Raw materials | $412/g | $38/g |
| Energy | 18 kWh/g | 4.2 kWh/g |
| Waste | 6.3 kg/g | 1.1 kg/g |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-benzoyl-4-methylphenyl)-4-((6-methyl-4-phenylquinazolin-2-yl)amino)benzamide?
- Methodological Answer : The compound is typically synthesized via multi-step reactions. Key steps include:
- Step 1 : Preparation of the quinazolin-2-amine core through cyclocondensation of anthranilic acid derivatives with nitriles or aldehydes under acidic conditions.
- Step 2 : Coupling of the benzoyl chloride moiety (e.g., 2-benzoyl-4-methylphenyl group) with the quinazoline intermediate using a nucleophilic acyl substitution reaction in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base.
- Step 3 : Final amide bond formation via carbodiimide-mediated coupling (e.g., DIC or EDC) between the benzamide and quinazoline-amine groups .
- Validation : Reaction progress is monitored via TLC, and purity is confirmed by HPLC (>98%) and NMR spectroscopy.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : To confirm the connectivity of the benzamide and quinazoline groups (e.g., aromatic protons at δ 7.2–8.5 ppm, amide NH at δ 10–11 ppm).
- HR-MS : To verify molecular weight (e.g., [M+H]+ calculated for C37H29N4O2: 561.2285).
- FT-IR : To identify key functional groups (amide C=O stretch at ~1650 cm⁻¹, quinazoline C=N at ~1600 cm⁻¹).
- X-ray crystallography (if available): To resolve conformational ambiguities in the solid state .
Q. What preliminary biological screening assays are appropriate for this compound?
- Methodological Answer :
- Kinase Inhibition Assays : Use recombinant kinases (e.g., EGFR, VEGFR) in ATP-competitive ELISA formats.
- Antiproliferative Activity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays (IC50 values typically reported at 1–10 µM).
- Solubility and Stability : Assess in PBS (pH 7.4) and simulated gastric fluid (SGF) for pharmacokinetic profiling .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modifications to:
- Benzoyl group : Replace methyl with halogens (Cl, F) to enhance lipophilicity.
- Quinazoline core : Introduce electron-withdrawing groups (NO2, CF3) to modulate π-π stacking.
- Biological Evaluation : Compare IC50 values across analogs to identify critical pharmacophores.
- Data Table Example :
| Substituent (R1) | Substituent (R2) | EGFR IC50 (nM) | HeLa IC50 (µM) |
|---|---|---|---|
| -CH3 | -Ph | 120 | 2.5 |
| -Cl | -Ph | 85 | 1.8 |
| -CF3 | -4-F-Ph | 45 | 0.9 |
- Reference : .
Q. What experimental strategies resolve contradictions in enzyme inhibition data?
- Methodological Answer :
- Assay Replication : Repeat assays under standardized conditions (e.g., ATP concentration, pH 7.4 buffer).
- Orthogonal Assays : Validate results using fluorescence polarization (FP) and surface plasmon resonance (SPR).
- Molecular Dynamics (MD) Simulations : Model compound binding to kinases (e.g., EGFR) to identify transient interactions missed in static docking .
Q. How can computational methods optimize the compound’s pharmacokinetic profile?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to predict logP (target <5), CYP450 inhibition, and BBB permeability.
- Metabolite Identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with Schrödinger’s MetaSite.
- Solubility Enhancement : Introduce polar groups (e.g., -OH, -SO3H) while maintaining potency via Free-Wilson analysis .
Q. What mechanistic insights can be gained from molecular docking studies?
- Methodological Answer :
- Target Selection : Dock against crystallized kinase domains (PDB IDs: 1M17 for EGFR, 2OH4 for VEGFR).
- Pose Validation : Compare docking poses (e.g., Glide SP/XP) with co-crystallized ligands.
- Key Interactions : Identify hydrogen bonds (e.g., quinazoline N1 with Met793) and hydrophobic contacts (benzoyl group with Leu788) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
